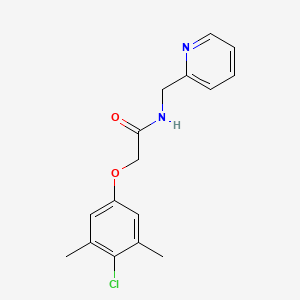
N'-(3-bromobenzoyl)-2-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromobenzoyl)-2-fluorobenzohydrazide, also known as BBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBH is a hydrazide derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzoyl)-2-fluorobenzohydrazide has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties. N'-(3-bromobenzoyl)-2-fluorobenzohydrazide has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the induction of apoptosis in cancer cells.
Mecanismo De Acción
N'-(3-bromobenzoyl)-2-fluorobenzohydrazide inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme. This binding leads to the displacement of the zinc ion and the inhibition of the enzyme activity. Inhibition of HDACs leads to the accumulation of acetylated histones, which leads to changes in chromatin structure and gene expression. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N'-(3-bromobenzoyl)-2-fluorobenzohydrazide has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of HDACs. N'-(3-bromobenzoyl)-2-fluorobenzohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N'-(3-bromobenzoyl)-2-fluorobenzohydrazide has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromobenzoyl)-2-fluorobenzohydrazide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its anticancer properties, making it a promising candidate for further research. However, N'-(3-bromobenzoyl)-2-fluorobenzohydrazide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, N'-(3-bromobenzoyl)-2-fluorobenzohydrazide has not been extensively studied for its toxicity and pharmacokinetics, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of N'-(3-bromobenzoyl)-2-fluorobenzohydrazide. One direction is the development of N'-(3-bromobenzoyl)-2-fluorobenzohydrazide analogs with improved solubility and pharmacokinetics. Another direction is the study of N'-(3-bromobenzoyl)-2-fluorobenzohydrazide in combination with other anticancer agents to enhance its efficacy. Furthermore, the study of N'-(3-bromobenzoyl)-2-fluorobenzohydrazide in animal models can provide valuable insights into its potential applications in cancer therapy. Finally, the study of N'-(3-bromobenzoyl)-2-fluorobenzohydrazide in other fields of scientific research, such as inflammation and neurodegeneration, can provide new avenues for its application.
Métodos De Síntesis
N'-(3-bromobenzoyl)-2-fluorobenzohydrazide can be synthesized using various methods. One of the most common methods is the reaction of 2-fluorobenzohydrazide with 3-bromobenzoyl chloride in the presence of a base. This reaction leads to the formation of N'-(3-bromobenzoyl)-2-fluorobenzohydrazide as a yellow crystalline solid. Other methods of synthesis include the reaction of 3-bromobenzoylhydrazine with 2-fluorobenzoyl chloride or the reaction of 2-fluorobenzohydrazide with 3-bromobenzoyl bromide in the presence of a base.
Propiedades
IUPAC Name |
N'-(3-bromobenzoyl)-2-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKVTZPAIMTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromobenzoyl)-2-fluorobenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5128892.png)

![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)




![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)
